(+/-)-6-Methylnicotine

Catalog No.
S8080547
CAS No.
M.F
C11H16N2
M. Wt
176.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-6-Methylnicotine

Product Name

(+/-)-6-Methylnicotine

IUPAC Name

2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3

InChI Key

SWNIAVIKMKSDBJ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C2CCCN2C

Canonical SMILES

CC1=NC=C(C=C1)C2CCCN2C

(+/-)-6-Methylnicotine is a chiral compound with the molecular formula C11H16N2C_{11}H_{16}N_{2} and a molecular weight of 176.26 g/mol. It is a derivative of nicotine, characterized by a methyl group at the sixth position of the pyridine ring. This compound exists as a racemic mixture, containing equal parts of its enantiomers, which contributes to its unique biological properties and potential applications in various fields, particularly in pharmacology and tobacco product development .

. One notable method involves the reaction of 2-methyl-5-(pyrrolidin-2-yl)pyridine with paraformaldehyde in methanol under controlled conditions. The reaction typically occurs at 50°C and yields significant quantities of the desired compound after purification steps involving extraction and distillation .

Additionally, oxidation processes can convert related pyridine compounds into 6-methylnicotinic acid, which can then be further processed to obtain (+/-)-6-Methylnicotine. For instance, 2-methyl-5-ethylpyridine can be oxidized using nitric acid or potassium permanganate to yield 6-methylnicotinic acid, which serves as an intermediate for synthesizing (+/-)-6-Methylnicotine .

(+/-)-6-Methylnicotine exhibits significant biological activity, particularly as an agonist at nicotinic acetylcholine receptors. Research indicates that its affinity for these receptors is higher than that of nicotine itself, suggesting enhanced psychotropic effects. Specifically, it has been reported that (+/-)-6-Methylnicotine's potency is approximately three times greater than nicotine's, raising concerns regarding its cytotoxicity, which also surpasses that of nicotine at comparable concentrations . This heightened activity may have implications for its use in e-cigarette products and other nicotine alternatives.

The synthesis of (+/-)-6-Methylnicotine can be accomplished through various methods:

  • Formaldehyde Reaction: Involves reacting 2-methyl-5-(pyrrolidin-2-yl)pyridine with paraformaldehyde in methanol.
  • Oxidation: Utilizing nitric acid or potassium permanganate to oxidize 2-methyl-5-ethylpyridine to produce 6-methylnicotinic acid, followed by further reactions to yield (+/-)-6-Methylnicotine.
  • Chiral Resolution: Techniques such as chromatography can be employed to separate the enantiomers if pure forms are required for specific applications .

(+/-)-6-Methylnicotine has several applications:

  • E-cigarettes: Identified as a nicotine alternative in various e-cigarette products, it provides a different pharmacological profile compared to traditional nicotine.
  • Pharmaceuticals: Potentially useful in developing treatments for neurological disorders due to its interaction with nicotinic receptors.
  • Research: Serves as a valuable compound for studying receptor interactions and drug development related to addiction and cognitive enhancement .

Studies have shown that (+/-)-6-Methylnicotine interacts robustly with nicotinic cholinergic receptors, indicating a higher binding affinity compared to nicotine. This interaction suggests that it may elicit stronger physiological responses, including increased psychotropic effects and cytotoxicity . Further research is warranted to explore the long-term health implications of inhaling this compound, especially given its presence in commercial e-cigarette products.

Several compounds share structural similarities with (+/-)-6-Methylnicotine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
NicotinePyridine ring with a methyl group at position 1Well-known stimulant; widely used in tobacco products
AnabasineSimilar pyridine structure but lacks methyl groupLess potent than nicotine; found in some tobacco species
6-Methylnicotinic AcidContains a carboxylic acid group instead of aminePrecursor for (+/-)-6-Methylnicotine; involved in oxidation reactions
CotinineMetabolite of nicotine with different receptor activityUsed as a biomarker for tobacco exposure

The uniqueness of (+/-)-6-Methylnicotine lies in its enhanced receptor affinity and potency compared to traditional nicotine, raising questions about its safety and efficacy as a substitute in smoking cessation therapies or recreational use . Further studies are essential to fully understand its implications in health and pharmacology.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

176.131348519 g/mol

Monoisotopic Mass

176.131348519 g/mol

Heavy Atom Count

13

Dates

Last modified: 02-18-2024

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